![molecular formula C17H13ClFN3O2S B2471014 3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide CAS No. 1396853-87-4](/img/structure/B2471014.png)

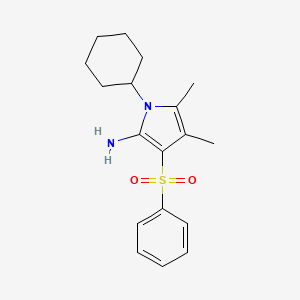

3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

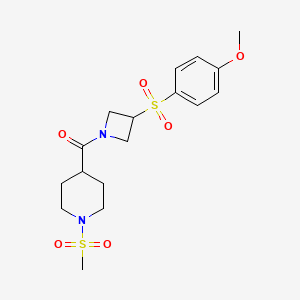

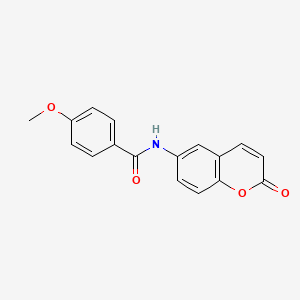

The compound “3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-fluorophenyl)azetidine-1-carboxamide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry due to its diverse biological activities . The compound also contains an azetidine ring, which is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the azetidine ring, the benzo[d]thiazol-2-yl group, and the fluorophenyl group. These groups could participate in various chemical reactions, depending on the conditions .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties : Research has demonstrated that derivatives of azetidine, such as the one mentioned, exhibit significant antimicrobial properties. A study by Gilani et al. (2016) synthesized azetidin-2-ones derivatives from benzothiazole class compounds and found them to be effective against a range of pathogenic bacteria and fungi (Gilani et al., 2016).

Cytotoxic and Antioxidant Evaluation : Another study focused on the synthesis of new heterocyclic moieties related to this compound, assessing their cytotoxic and antioxidant activities. The study found that certain derivatives displayed notable activities in these areas (Journals Iosr, Kolanpaka & Gade, 2015).

Antibacterial and Antifungal Applications : Desai et al. (2008) synthesized various derivatives similar to the compound and evaluated their antibacterial activity against gram-positive and gram-negative bacteria. The compounds showed moderate to good activity, suggesting potential applications in combating bacterial infections (Desai et al., 2008).

Synthesis and Characterization for Medicinal Importance : Research by Samadhiya et al. (2013) involved the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole, closely related to the compound of interest. These compounds were characterized and screened for their antibacterial, antifungal, and antitubercular activities, indicating their potential medicinal importance (Samadhiya, Sharma & Srivastava, 2013).

Potential Antimicrobial Agents : A study by B'Bhatt and Sharma (2017) synthesized derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, showcasing their effectiveness as antimicrobial agents against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Wirkmechanismus

Target of Action

Similar compounds, such as benzothiazole derivatives, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects . These activities suggest that the compound may interact with enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) enzymes .

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given that this pathway leads to the production of prostaglandins via the action of COX enzymes . By inhibiting COX enzymes, the compound could potentially reduce the production of prostaglandins, thereby mitigating inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in the production of prostaglandins, leading to decreased inflammation and pain. Additionally, if the compound exhibits antioxidant activity, it may also protect cells from oxidative damage .

Eigenschaften

IUPAC Name |

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2S/c18-11-4-3-7-14-15(11)21-17(25-14)24-10-8-22(9-10)16(23)20-13-6-2-1-5-12(13)19/h1-7,10H,8-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVAGXZBTWRKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)

![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B2470933.png)

![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2470940.png)

![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)

![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)